Cas no 643767-08-2 (4-(1H-indol-3-yl)butane-1,2-diol)
4-(1H-indol-3-yl)butane-1,2-diol is a chiral indole derivative featuring a butane-1,2-diol moiety, which enhances its utility in synthetic organic chemistry and pharmaceutical research. The compound's indole core provides a versatile scaffold for further functionalization, while the diol group offers opportunities for selective derivatization or chelation. Its structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways. The presence of both hydroxyl groups allows for stereoselective modifications, facilitating the development of enantiomerically pure compounds. This product is suitable for applications in medicinal chemistry, asymmetric synthesis, and as a building block for complex heterocyclic systems.

643767-08-2 structure
Product name:4-(1H-indol-3-yl)butane-1,2-diol
4-(1H-indol-3-yl)butane-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- 1,2-BUTANEDIOL, 4-(1H-INDOL-3-YL)-
- 4-(1H-indol-3-yl)butane-1,2-diol
- EN300-1847765
- 643767-08-2
-
- Inchi: InChI=1S/C12H15NO2/c14-8-10(15)6-5-9-7-13-12-4-2-1-3-11(9)12/h1-4,7,10,13-15H,5-6,8H2
- InChI Key: JYQAQCMGORUWPK-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 205.110278721Da
- Monoisotopic Mass: 205.110278721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.3Ų
- XLogP3: 1.5
4-(1H-indol-3-yl)butane-1,2-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847765-5.0g |
4-(1H-indol-3-yl)butane-1,2-diol |
643767-08-2 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1847765-10.0g |
4-(1H-indol-3-yl)butane-1,2-diol |
643767-08-2 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1847765-5g |
4-(1H-indol-3-yl)butane-1,2-diol |
643767-08-2 | 5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1847765-1g |
4-(1H-indol-3-yl)butane-1,2-diol |
643767-08-2 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1847765-1.0g |
4-(1H-indol-3-yl)butane-1,2-diol |
643767-08-2 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1847765-0.1g |
4-(1H-indol-3-yl)butane-1,2-diol |
643767-08-2 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1847765-0.25g |
4-(1H-indol-3-yl)butane-1,2-diol |
643767-08-2 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1847765-10g |
4-(1H-indol-3-yl)butane-1,2-diol |
643767-08-2 | 10g |
$4360.0 | 2023-09-19 | ||
Enamine | EN300-1847765-0.05g |
4-(1H-indol-3-yl)butane-1,2-diol |
643767-08-2 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1847765-2.5g |
4-(1H-indol-3-yl)butane-1,2-diol |
643767-08-2 | 2.5g |
$1988.0 | 2023-09-19 |
4-(1H-indol-3-yl)butane-1,2-diol Related Literature
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1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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